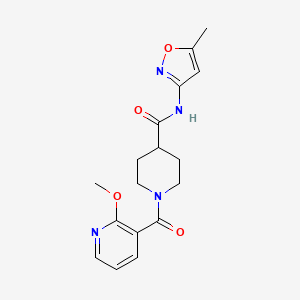

1-(2-methoxypyridine-3-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-methoxypyridine-3-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-11-10-14(20-25-11)19-15(22)12-5-8-21(9-6-12)17(23)13-4-3-7-18-16(13)24-2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYRHUPFADIPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(N=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-methoxypyridine-3-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a piperidine ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Piperidine derivatives often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). The presence of the oxazole and pyridine moieties may enhance this inhibition.

- Anticancer Activity : Compounds containing piperidine have shown promise in cancer therapy. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling pathways related to cell proliferation and survival.

Biological Activity Data

Case Studies

-

Anticancer Properties :

A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism involved the activation of apoptotic pathways, leading to increased cell death compared to standard treatments like bleomycin . -

Enzyme Inhibition :

Research indicated that compounds with similar structural features effectively inhibited AChE activity, which is crucial in treating Alzheimer's disease. The structure–activity relationship (SAR) studies highlighted the importance of the piperidine moiety for achieving high inhibition rates . -

Antimicrobial Activity :

Another investigation reported that derivatives of 2-methoxypyridine exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound shares a common scaffold with analogs bearing different acyl substituents (e.g., fluorobenzoyl, chlorobenzoyl, methoxybenzoyl) at the piperidine nitrogen. Key differences and their implications are summarized below:

Table 1: Comparative Physicochemical Properties of Structural Analogs

*Estimated based on analogous compounds.

Key Observations:

- Lipophilicity : The 4-chloro analog exhibits the highest logP (2.52), attributed to the hydrophobic Cl substituent, while the 4-methoxy analog likely has lower logP due to the polar methoxy group. The target compound’s 2-methoxypyridine moiety may further reduce lipophilicity compared to benzoyl derivatives, as pyridine is less hydrophobic than benzene.

- The target compound’s pyridine ring could improve solubility via H-bonding.

Q & A

What are the critical steps and considerations in designing a synthetic route for this compound?

Answer:

The synthesis of this heterocyclic compound requires multi-step optimization, focusing on:

- Coupling Reactions : The piperidine-4-carboxamide core may be synthesized via amide coupling using reagents like HATU or EDC, with strict control of stoichiometry to avoid side products .

- Heterocycle Formation : The 2-methoxypyridine and 5-methyl-1,2-oxazole moieties likely involve cyclization reactions (e.g., Huisgen cycloaddition for oxazole) under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .

- Purification : Chromatography (HPLC or flash column) and recrystallization (using ethanol/water mixtures) are critical for ≥95% purity. NMR and LC-MS should confirm intermediate structures .

How can contradictory biological activity data across assays be systematically addressed?

Answer:

Discrepancies may arise from assay conditions or target selectivity. A robust approach includes:

- Assay Replication : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out platform-specific artifacts .

- Structural Analog Comparison : Benchmark against analogs like N-(4-methoxyphenyl)-1-(3-methyltriazolo-pyridazin-yl)piperidine (Table 1, ), which share similar pharmacophores but differ in substituents.

- Target Profiling : Use SPR or ITC to measure binding kinetics (KD, kon/koff) for primary vs. off-target interactions .

Which advanced characterization techniques are essential for confirming structural integrity?

Answer:

- 2D NMR : HSQC and HMBC experiments resolve connectivity between the piperidine, methoxypyridine, and oxazole groups, particularly for stereochemical confirmation .

- High-Resolution Mass Spectrometry (HR-MS) : Accurately verify the molecular formula (e.g., expected [M+H]+ ion for C21H23N4O4: 395.17) .

- X-ray Crystallography : If crystalline, determine absolute configuration and intermolecular interactions influencing stability .

How do the 2-methoxypyridine and 5-methyl-1,2-oxazole groups influence pharmacokinetics?

Answer:

- Solubility : The methoxy group enhances water solubility via H-bonding, while the methyl-oxazole may reduce logP, balancing lipophilicity .

- Metabolic Stability : Methoxy groups on aromatic rings resist oxidative metabolism (CYP3A4), potentially prolonging half-life. The oxazole’s electron-withdrawing nature may reduce plasma protein binding .

- Permeability : Molecular dynamics simulations predict blood-brain barrier penetration based on polar surface area (<90 Ų) and cLogP (~2.5) .

What methodologies are recommended for establishing structure-activity relationships (SAR)?

Answer:

- Fragment Replacement : Synthesize analogs substituting the methoxypyridine with pyrazine () or oxadiazole ( ) to assess binding pocket tolerance .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical H-bond acceptors (e.g., carbonyl groups) and hydrophobic regions .

- In Silico Mutagenesis : Predict residue-specific interactions (e.g., with kinase ATP pockets) using molecular docking (AutoDock Vina) and free-energy perturbation (FEP+) .

How can Design of Experiments (DoE) optimize reaction yields and purity?

Answer:

- Factor Screening : Use Plackett-Burman design to prioritize variables (e.g., solvent polarity, catalyst loading) affecting yield .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships between temperature (X1), reaction time (X2), and purity (Y), identifying optimal conditions (e.g., 75°C, 12 hr) .

- Robustness Testing : Vary parameters ±5% to ensure reproducibility under scaled-up conditions .

What strategies mitigate instability during long-term storage?

Answer:

- Excipient Screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) to prevent hydrolysis of the carboxamide group .

- Lyophilization : Freeze-dry in citrate buffer (pH 4.5) to minimize degradation at 4°C .

- Stability-Indicating Assays : Monitor degradation via UPLC-PDA at 254 nm, tracking peaks for hydrolyzed byproducts .

How can computational methods accelerate lead optimization?

Answer:

- Quantum Mechanics (QM) : Calculate transition states for key reactions (e.g., amide bond formation) to refine synthetic pathways .

- Machine Learning (ML) : Train models on PubChem BioAssay data (e.g., AID 1259351) to predict IC50 values against related targets .

- ADMET Prediction : SwissADME or pkCSM estimates oral bioavailability, toxicity (hERG inhibition), and CYP interactions early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.